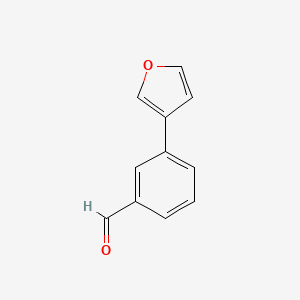

3-(Furan-3-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8O2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

3-(furan-3-yl)benzaldehyde |

InChI |

InChI=1S/C11H8O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-8H |

InChI Key |

ZUWNXKCDFJDTIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=COC=C2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Furan 3 Yl Benzaldehyde

Reactivity at the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including reductions, oxidations, nucleophilic additions, and condensation reactions.

The aldehyde functional group in 3-(Furan-3-yl)benzaldehyde can be readily reduced to a primary alcohol, yielding (3-(furan-3-yl)phenyl)methanol. This transformation is a fundamental reaction in organic synthesis. libretexts.orglibretexts.org Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgsmolecule.com While both are effective, LiAlH₄ is a more potent reducing agent. libretexts.org The reduction process involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.orglibretexts.org

For instance, the reduction of aldehydes can be achieved with high efficiency using NaBH₄ in the presence of wet SiO₂ under solvent-free conditions. researchgate.net Various catalytic systems, such as those based on iridium and iron complexes, also facilitate the transfer hydrogenation of aldehydes to alcohols. organic-chemistry.org

Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reagent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | A mild and selective reagent. smolecule.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | A powerful, non-selective reducing agent. libretexts.orgsmolecule.com |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Often requires elevated pressure and/or temperature. |

The aldehyde group of 3-(Furan-3-yl)benzaldehyde is susceptible to oxidation, leading to the formation of 3-(furan-3-yl)benzoic acid. smolecule.comevitachem.com This transformation is a key step in the synthesis of various derivatives. evitachem.com A variety of oxidizing agents can accomplish this conversion, with common choices including potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com The Jones reagent (CrO₃ in aqueous sulfuric acid) is a widely used method for oxidizing aldehydes to carboxylic acids, typically providing good yields at room temperature. libretexts.org

However, the oxidation of furan-containing aldehydes can sometimes be challenging. For example, the oxidation of furan-3-carboxaldehyde with sodium hypochlorite (B82951) has been reported to give low yields of the corresponding carboxylic acid, with degradation products also being formed. researchgate.net More recent methods utilize organocatalysts like N-hydroxyphthalimide (NHPI) for the aerobic oxidation of aldehydes under mild conditions. organic-chemistry.org

Table 2: Selected Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Reagent | Typical Conditions | Advantages/Disadvantages |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often with heating | Strong oxidant, can be non-selective. smolecule.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature | Efficient but uses toxic chromium. libretexts.org |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous Ammonia | Mild, used as a qualitative test for aldehydes. libretexts.org |

| Oxone | Mild and efficient alternative to metal-mediated oxidations. organic-chemistry.org |

The electrophilic carbon atom of the aldehyde group in 3-(Furan-3-yl)benzaldehyde is a prime target for nucleophiles. libretexts.org This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol derivative. libretexts.org

A wide array of nucleophiles can participate in this reaction. For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. libretexts.org The reaction with a Grignard reagent involves the formation of a new carbon-carbon bond. libretexts.org Hydride reagents, as discussed in the reduction section, are also a form of nucleophilic addition. libretexts.org

The reactivity of aromatic aldehydes like benzaldehyde (B42025) in nucleophilic additions can be influenced by the electronic effects of the aromatic ring. libretexts.org

The aldehyde group of 3-(Furan-3-yl)benzaldehyde readily undergoes condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines, to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically involve the initial nucleophilic addition of the nitrogen-containing compound to the carbonyl group, followed by the elimination of a water molecule.

For example, aldehydes react with N-substituted hydroxylamines to form nitrones. researchgate.net The reaction of furan-3-carboxylate derivatives containing a carbonyl group with substituted hydrazines leads to the formation of hydrazones. researchgate.net These condensation products are often stable, crystalline solids and serve as important intermediates in the synthesis of more complex heterocyclic systems.

Reactivity of the Furan (B31954) Heterocycle

The furan ring in 3-(Furan-3-yl)benzaldehyde, while aromatic, can participate in certain reactions, most notably cycloadditions.

The furan ring can act as a diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings. nih.gov However, furan is a relatively unreactive diene due to its aromatic character, and the Diels-Alder reaction is often reversible. nih.gov The reactivity of the furan ring can be influenced by substituents. rsc.org Electron-donating groups on the furan ring generally increase its reactivity in normal-electron-demand Diels-Alder reactions. rsc.org

The reaction involves the furan (the diene) reacting with a dienophile, which is typically an electron-deficient alkene or alkyne. The stereoselectivity of the Diels-Alder reaction with furan can be complex, with both endo and exo products being possible. acs.org The presence of substituents on the furan ring can influence the regioselectivity of the cycloaddition. researchgate.net

For instance, 3-furylamines have been shown to undergo Diels-Alder reactions with methyl acrylate. researchgate.net The resulting cycloadducts can then be hydrolyzed to yield 7-oxabicyclo[2.2.1]heptanones. researchgate.net Aza-Diels-Alder reactions involving furan derivatives have also been reported. kirklareli.edu.tr

Electrophilic Substitution on the Furan Ring

The furan ring is a π-electron-rich heterocycle, which makes it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com This heightened reactivity is due to the electron-donating nature of the ring's oxygen atom, which increases electron density and stabilizes the intermediate carbocation formed during substitution. pearson.com Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions, which are adjacent to the oxygen atom. chemicalbook.com This regioselectivity is governed by the stability of the cationic intermediate; attack at the C2 position allows for delocalization of the positive charge over three resonance structures, including one involving the oxygen atom, whereas attack at the C3 position yields a less stable intermediate with only two resonance structures. chemicalbook.compearson.com

In the case of 3-(Furan-3-yl)benzaldehyde, the furan ring is substituted at the C3 position with a benzaldehyde group. This substituent is electron-withdrawing and thus deactivates the furan ring relative to unsubstituted furan, requiring milder conditions for electrophilic substitution to proceed efficiently. pearson.com Despite this deactivation, the inherent preference for substitution at the positions alpha to the oxygen atom remains. The C2 position is generally favored for incoming electrophiles due to it being less sterically hindered compared to the C5 position, which is vicinal to the bulky 3-aryl substituent.

| Reaction Type | Reagent Example | Expected Major Product |

| Bromination | Br₂ in dioxane | 2-Bromo-3-(furan-3-yl)benzaldehyde |

| Nitration | Acetyl nitrate | 3-(Furan-3-yl)-2-nitrobenzaldehyde |

| Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ | 2-Acetyl-3-(furan-3-yl)benzaldehyde |

This table presents expected outcomes based on established principles of furan chemistry.

C-H Activation and Functionalization of the Furan Moiety

Direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For heterocyclic compounds like furan, transition metal-catalyzed C-H activation enables the introduction of various functional groups without the need for pre-functionalized starting materials. beilstein-journals.org Metals such as palladium, rhodium, cobalt, and iron have been successfully employed as catalysts for these transformations. beilstein-journals.orgacs.orgacs.org

For C3-substituted furans, the regioselectivity of C-H activation can be controlled by directing groups. Research on 3-(hydroxymethyl)furan, a structurally similar compound, has shown that the hydroxymethyl group at the C3 position effectively directs palladium-catalyzed C-H arylation to the C2 position. researchgate.net This reaction proceeds with high regioselectivity, leaving the C5 position and the directing group itself unaffected. researchgate.net This suggests that the aldehyde or a derivative thereof in 3-(Furan-3-yl)benzaldehyde could similarly direct functionalization to the C2 position of the furan ring. The reaction tolerates a wide array of aryl bromides, including those with electron-donating and electron-withdrawing substituents. researchgate.net

| Catalyst System | Functionalization Type | Key Finding |

| Pd(OAc)₂ / P(o-tol)₃ | C2-Arylation | The C3 substituent directs functionalization to the C2 position of the furan ring. researchgate.net |

| Cp*Co(III) complexes | Annulation/Cyclization | Cobalt catalysts can facilitate C-H additions to aldehydes, leading to fused heterocyclic systems like furans. acs.org |

| Fe(III) / Cu catalysts | O-Arylation | Iron-catalyzed C-H halogenation followed by copper-catalyzed O-arylation can be used to synthesize benzo[b]furan derivatives. beilstein-journals.org |

This table summarizes findings from studies on furan C-H activation, applicable to 3-(Furan-3-yl)benzaldehyde.

Intermolecular and Intramolecular Photochemical Reactions

Photochemistry offers unique pathways for the synthesis of complex molecular architectures that are often inaccessible through ground-state thermal reactions. The furan moiety in 3-(Furan-3-yl)benzaldehyde is an excellent substrate for various photoinduced transformations.

Paternò−Büchi Reactions with Carbonyl Compounds

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene, yielding a four-membered oxetane (B1205548) ring. wikipedia.orgnih.gov The furan ring can act as the alkene component in this reaction. lancs.ac.uk The reaction between furan and an aromatic aldehyde, such as benzaldehyde, is a well-studied example. wikipedia.orgscispace.com The process is initiated by the photoexcitation of the aldehyde to its triplet state, which then attacks the furan ring to form a triplet biradical intermediate. scispace.com

The regioselectivity of the cycloaddition is determined by the relative stability of the possible biradical intermediates, with the attack generally occurring to form the more stable radical. scispace.com For the reaction between furan and benzaldehyde, this leads to a specific regioisomeric oxetane. scispace.com Furthermore, the reaction exhibits stereoselectivity, with 3-substituted heterocyclic aldehydes typically yielding the corresponding exo oxetane derivatives. rsc.org The oxetane products can be thermally or acid-labile, sometimes undergoing ring-opening to form β-hydroxy ketones. mdpi.com

| Carbonyl Compound | Alkene (Furan Moiety) | Product Type | Reference |

| Benzaldehyde | Furan | exo-Oxetane | scispace.comrsc.org |

| Acetophenone | Benzofuran (B130515) | Oxetane | nih.gov |

| 1-Acetylisatin | Furan | syn-Spirooxetane | rsc.org |

This table illustrates examples of Paternò-Büchi reactions involving furan and its derivatives.

Photoinduced Cycloadditions and Rearrangements

Beyond the Paternò-Büchi reaction, furan rings can participate in other types of photoinduced cycloadditions, such as [4+2] and [4+4] cycloadditions. nih.gov These reactions can be triggered upon irradiation, often with UV light, and can lead to the formation of intricate polyheterocyclic frameworks. For instance, intramolecular photocyclization of molecules containing both a furan and a benzaldehyde moiety has been shown to produce [4+2] and [4+4] adducts in good yields. nih.gov These photochemical strategies are powerful tools for increasing molecular complexity in a single step. nih.gov The specific pathway ([2+2], [4+2], or [4+4]) can depend on the specific structure of the substrate and the reaction conditions. mdpi.com

Transition Metal-Catalyzed Transformations of 3-(Furan-3-yl)benzaldehyde Derived Species

The synthetic utility of 3-(Furan-3-yl)benzaldehyde is greatly expanded by transforming its aldehyde functional group into other reactive moieties, which can then participate in a wide range of transition metal-catalyzed reactions. The aldehyde can serve as a synthetic handle, allowing for the construction of more complex molecules through cross-coupling chemistry.

For example, the aldehyde can be reduced to a primary alcohol, converted into a triflate, or transformed into an aryl halide. These derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions. researchgate.netacs.org A furan-containing aryl triflate, for instance, could undergo Suzuki coupling with a boronic acid, Heck coupling with an alkene, or Sonogashira coupling with a terminal alkyne. Similarly, converting the aldehyde to an imine opens up pathways for nucleophilic additions or further cyclization reactions. These transformations highlight the role of 3-(Furan-3-yl)benzaldehyde as a versatile building block for accessing a diverse library of functionalized furan-containing biaryl compounds.

| Derivative of 3-(Furan-3-yl)benzaldehyde | Reaction Type | Catalyst Example | Potential Product Class |

| 3-(Furan-3-yl)benzyl alcohol | Etherification | Pd or Cu catalyst | Aryl ethers |

| 3-(Furan-3-yl)phenyl triflate | Suzuki Coupling | Pd(PPh₃)₄ | Tri-aryl systems |

| N-(3-(Furan-3-yl)benzylidene)aniline | Hydroamination | Pd(PPh₃)₄ | Functionalized amines |

This table provides hypothetical examples of transformations on species derived from 3-(Furan-3-yl)benzaldehyde, based on established catalytic methods.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would serve as the cornerstone for determining the precise connectivity and spatial arrangement of atoms within the 3-(Furan-3-yl)benzaldehyde molecule.

¹H NMR spectroscopy would provide critical information on the chemical environment of each proton. The spectrum would be expected to show distinct signals for the aldehydic proton, the protons on the benzaldehyde (B42025) ring, and the protons on the furan (B31954) ring. The chemical shift (δ) of the aldehydic proton would likely appear significantly downfield (typically around 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons would resonate in the region of approximately 7-8.5 ppm, with their specific shifts and coupling patterns revealing their positions on the benzene (B151609) and furan rings. The integration of these signals would confirm the number of protons in each unique environment.

Hypothetical ¹H NMR Data for 3-(Furan-3-yl)benzaldehyde

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehydic H |

| ~8.0-8.2 | m | 2H | Benzene ring H |

| ~7.5-7.8 | m | 3H | Benzene/Furan ring H |

| ~6.7-7.0 | m | 2H | Furan ring H |

Note: This table is a hypothetical representation and not based on experimental data.

To map the carbon framework of the molecule, ¹³C NMR spectroscopy would be employed. The spectrum would display separate signals for each unique carbon atom. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift (in the range of 190-200 ppm). The aromatic carbons of both the benzene and furan rings would appear in the approximate range of 110-160 ppm. The specific chemical shifts would provide insights into the electronic environment of each carbon atom.

Hypothetical ¹³C NMR Data for 3-(Furan-3-yl)benzaldehyde

| Chemical Shift (ppm) | Assignment |

| ~192 | Aldehydic C=O |

| ~120-150 | Aromatic/Furan C |

Note: This table is a hypothetical representation and not based on experimental data.

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would reveal long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for establishing the connectivity between the furan and benzaldehyde moieties, for instance, by observing a correlation between the furan protons and the carbons of the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This technique could help to determine the preferred conformation of the molecule by identifying protons that are close to each other in space, even if they are not directly connected through bonds.

While not a standard characterization technique for a stable compound, deuterium (B1214612) labeling studies coupled with ²H NMR could be employed to investigate reaction mechanisms involving 3-(Furan-3-yl)benzaldehyde. For example, by selectively replacing a specific proton with a deuterium atom, one could trace its fate in a chemical reaction, providing valuable mechanistic insights.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy would offer complementary information to NMR by identifying the key functional groups present in the molecule.

The IR spectrum of 3-(Furan-3-yl)benzaldehyde would be expected to show characteristic absorption bands confirming the presence of the aldehyde and the aromatic rings. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹, while the aldehydic C-H stretch would typically be observed as two weak bands around 2820 and 2720 cm⁻¹. Vibrations associated with the furan ring, including C-O-C stretching, would also be present in the fingerprint region (below 1500 cm⁻¹).

Hypothetical IR Data for 3-(Furan-3-yl)benzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehydic C-H Stretch |

| ~1700 | Strong | Aldehydic C=O Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Bending |

| ~1250-1000 | Medium | Furan C-O-C Stretch |

Note: This table is a hypothetical representation and not based on experimental data.

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for characterizing 3-(Furan-3-yl)benzaldehyde by probing its molecular vibrations. While a specific experimental spectrum for this compound is not widely published, the expected Raman shifts can be predicted based on the characteristic vibrations of its constituent functional groups: the furan ring, the substituted benzene ring, and the aldehyde group.

Key vibrational modes anticipated in the Raman spectrum include:

Aldehyde C-H Stretch: A characteristic peak for the aldehyde C-H bond is expected, providing confirmation of this functional group.

Carbonyl C=O Stretch: A strong, distinct peak corresponding to the stretching vibration of the carbonyl group is a key identifier for the aldehyde.

Aromatic C=C Stretching: Multiple bands arising from the C=C stretching vibrations within both the furan and benzene rings are expected in the 1400-1600 cm⁻¹ region.

Ring Breathing Modes: Symmetric "breathing" vibrations of both the furan and benzene rings will produce sharp, intense peaks that are characteristic of the aromatic systems.

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds on both aromatic rings will also be present.

Table 1: Predicted Characteristic Raman Shifts for 3-(Furan-3-yl)benzaldehyde

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Ring of Origin |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene/Furan |

| Aldehyde C-H Stretch | 2720 - 2820 | Aldehyde |

| Carbonyl (C=O) Stretch | 1680 - 1715 | Aldehyde |

| Aromatic Ring C=C Stretch | 1400 - 1610 | Benzene/Furan |

| Furan Ring Breathing | ~1480 | Furan |

| Benzene Ring Breathing (Trisubstituted) | ~1000 | Benzene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of 3-(Furan-3-yl)benzaldehyde and for obtaining structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₁H₈O₂ and a calculated molecular weight of approximately 172.18 g/mol .

In a typical electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

Molecular Ion Peak [M]⁺•: The peak corresponding to the intact molecule, which would confirm the molecular weight.

[M-1]⁺ Fragment: Loss of the aldehyde hydrogen atom, resulting in a stable acylium ion.

[M-29]⁺ Fragment: Loss of the entire formyl radical (•CHO), yielding a furan-substituted phenyl cation. This is often a significant fragmentation pathway for benzaldehydes. mdpi.comresearchgate.net

Furan-related Fragments: Fragmentation of the furan ring can lead to characteristic ions.

Benzene-related Fragments: Cleavage of the substituted benzene ring can also occur.

The precise mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which provides unambiguous confirmation of the elemental composition.

Table 2: Predicted Mass Spectrometry Fragmentation for 3-(Furan-3-yl)benzaldehyde

| Fragment Ion Description | Proposed Formula | Predicted m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₁₁H₈O₂]⁺• | 172 |

| Loss of Aldehyde Hydrogen | [C₁₁H₇O₂]⁺ | 171 |

| Loss of Formyl Radical | [C₁₀H₇O]⁺ | 143 |

| Loss of Carbon Monoxide from [M-1]⁺ | [C₁₀H₇O]⁺ | 143 |

| Furanoyl Cation | [C₅H₃O₂]⁺ | 95 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of 3-(Furan-3-yl)benzaldehyde. The molecule contains multiple chromophores—the furan ring, the benzene ring, and the carbonyl group—which are conjugated, leading to characteristic absorption bands in the UV region.

The expected electronic transitions include:

π → π Transitions:* These high-energy transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. They are typically observed as strong absorption bands.

n → π Transitions:* This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is typically weaker in intensity compared to π → π* transitions and occurs at a longer wavelength. researchgate.netresearchgate.net

The solvent used for analysis can influence the position of the absorption maxima (λ_max_). Solvatochromic effects, particularly on the n → π* transition, can provide further information about the molecule's electronic structure. researchgate.net

Table 3: Expected UV-Vis Absorption Data for 3-(Furan-3-yl)benzaldehyde

| Type of Electronic Transition | Associated Chromophore System | Expected Wavelength Range (nm) |

| π → π | Conjugated furan-phenyl-carbonyl system | 240 - 280 |

| n → π | Carbonyl group (C=O) | 300 - 340 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of 3-(Furan-3-yl)benzaldehyde and for separating it from starting materials, byproducts, or degradation products.

HPLC is the preferred method for the quantitative analysis and purity determination of non-volatile or thermally sensitive compounds like 3-(Furan-3-yl)benzaldehyde. A reverse-phase HPLC method is typically employed for such aromatic compounds. shimadzu.com

A standard method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of a polar solvent (like water, often with a pH modifier such as formic or acetic acid) and a less polar organic solvent (such as acetonitrile (B52724) or methanol).

Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., its λ_max_ from UV-Vis analysis) is commonly used for sensitive detection and quantification. shimadzu.com

This technique allows for the precise quantification of the main compound and the detection of impurities, with limits of detection often in the parts-per-million (ppm) range.

Table 4: Typical HPLC Parameters for Analysis of 3-(Furan-3-yl)benzaldehyde

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water Gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Set at λ_max (~254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities, residual solvents, or reactants in a sample of 3-(Furan-3-yl)benzaldehyde. rsc.org

A typical GC analysis would utilize:

Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane like a DB-5 or HP-5MS) is suitable for separating aromatic compounds. rsc.orgresearchgate.net

Temperature Program: A programmed temperature ramp is used to ensure the efficient elution of compounds with different boiling points, starting at a lower temperature and gradually increasing to a higher temperature.

Detector: A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a Mass Spectrometer (MS) detector (GC-MS) allows for the definitive identification of separated components based on their mass spectra. researchgate.net

GC is highly effective for ensuring the sample is free from low-boiling-point contaminants that may not be easily detected by HPLC.

Table 5: Suggested Gas Chromatography Parameters for 3-(Furan-3-yl)benzaldehyde Analysis

| Parameter | Typical Condition |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 300 °C (FID) |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular systems. nih.gov Density Functional Theory (DFT) is a prominent method used for these calculations due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations determine the electronic structure of a molecule, which in turn allows for the prediction of a wide range of chemical and physical properties. For 3-(Furan-3-yl)benzaldehyde, DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state before further analysis. nih.gov

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.30 | The difference between ELUMO and EHOMO; a key indicator of chemical reactivity. |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule of this type.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

In an MEP map of 3-(Furan-3-yl)benzaldehyde, the most negative potential would be concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity, making it a primary site for electrophilic attack. The hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic rings would exhibit positive potential, marking them as sites for nucleophilic interactions. The furan (B31954) ring's oxygen atom would also contribute to the electrostatic potential landscape.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between orbitals within a molecule, such as charge transfer and hyperconjugation. This analysis transforms the calculated wavefunctions into localized orbitals that align with classical chemical bonding concepts (e.g., lone pairs, bonding orbitals). The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO is calculated to quantify the strength of intramolecular delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (Cfuran-Cfuran) | π* (Cphenyl-Cphenyl) | 3.5 | π-π* hyperconjugation |

| π (Cphenyl-Cphenyl) | π* (C=O) | 18.2 | π-π* hyperconjugation (conjugation) |

| LP (Ofuran) | π* (Cfuran-Cfuran) | 22.5 | Lone Pair-π* hyperconjugation |

| LP (Ocarbonyl) | σ* (C-C) | 2.8 | Lone Pair-σ* hyperconjugation |

Note: The data in this table is illustrative and represents typical stabilization energies for significant intramolecular interactions in such a conjugated system.

Prediction of Spectroscopic Properties (e.g., IR, Raman, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which is crucial for the characterization of a compound. Vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated to help assign experimental spectral bands to specific molecular vibrations. For 3-(Furan-3-yl)benzaldehyde, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic rings and aldehyde, and C-O-C stretching of the furan ring.

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing information about the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) corresponds to electronic excitations, typically from the HOMO to the LUMO.

| Spectroscopic Data | Calculated Value | Assignment |

| IR Frequency | 1715 cm-1 | C=O stretching (aldehyde) |

| IR Frequency | 3080 cm-1 | Aromatic C-H stretching |

| IR Frequency | 2850 cm-1 | Aldehyde C-H stretching |

| UV-Vis λmax | 285 nm | π → π* transition |

Note: The data presented is representative of typical values expected from DFT calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states.

Transition State Characterization and Activation Energy Determination

A key aspect of mechanistic studies is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS and calculating its energy allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

For 3-(Furan-3-yl)benzaldehyde, a potential reaction to study would be the nucleophilic addition to the carbonyl carbon. Computational modeling could be used to compare different reaction pathways and determine the activation energies for each step. This provides fundamental insights into the molecule's reactivity and helps predict its behavior in chemical synthesis.

| Reaction Step | Description | Activation Energy (Ea) (kcal/mol) |

| Step 1 | Nucleophilic attack on carbonyl carbon (TS1) | 15.5 |

| Step 2 | Protonation of the oxygen anion (TS2) | 5.2 |

Note: The data is a hypothetical example for a generic two-step nucleophilic addition reaction involving 3-(Furan-3-yl)benzaldehyde.

Studies of Intermediary Species (e.g., Diradicals in Photochemistry)

In the realm of photochemistry, the interaction of ultraviolet light with carbonyl compounds such as 3-(Furan-3-yl)benzaldehyde can lead to the formation of highly reactive, short-lived intermediary species. Among the most significant of these are diradicals, which are molecules containing two unpaired electrons. Computational studies, though not specifically focused on 3-(Furan-3-yl)benzaldehyde, provide a framework for understanding the likely behavior of this molecule upon photoexcitation.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, serves as a prime example where diradical intermediates are crucial. nih.govresearchgate.netresearchgate.net When 3-(Furan-3-yl)benzaldehyde is irradiated in the presence of an alkene, the benzaldehyde (B42025) moiety can be excited to a singlet or triplet state. The excited carbonyl group can then react with the alkene to form a 1,4-diradical intermediate. researchgate.net Theoretical calculations on analogous systems, such as the reaction between furan and benzaldehyde, suggest that the stability of these diradical intermediates dictates the regioselectivity of the reaction. researchgate.netcambridgescholars.com

Computational analyses, often employing Density Functional Theory (DFT), can model the potential energy surfaces of these photochemical reactions. nih.gov These models help to identify the lowest energy pathways for the formation and subsequent reactions of the diradical species. For instance, in the reaction of a photoexcited benzaldehyde derivative with a furan, two primary diradical intermediates are possible, arising from the initial bond formation between the carbonyl oxygen and either the C2 or C3 position of the furan ring. The relative stability of these diradicals, influenced by steric and electronic factors, will determine the final product distribution. researchgate.net

Furthermore, computational studies can elucidate the electronic nature of these diradicals, such as their spin state (singlet or triplet) and the distribution of the unpaired electrons. This information is critical for predicting the subsequent steps of the reaction, which may include ring closure to form an oxetane (B1205548), fragmentation, or hydrogen abstraction. nih.gov While specific data for 3-(Furan-3-yl)benzaldehyde is not available, the principles derived from studies of similar aromatic aldehydes and furans provide a robust foundation for predicting its photochemical behavior. researchgate.net

Rationalization of Chemo-, Regio-, and Stereoselectivity

Computational chemistry offers significant insights into the selective nature of chemical reactions involving 3-(Furan-3-yl)benzaldehyde. By modeling the transition states of different reaction pathways, it is possible to rationalize the observed chemo-, regio-, and stereoselectivity.

Chemo-, Regio-, and Stereoselectivity in Cycloaddition Reactions

The Paternò-Büchi reaction again serves as an excellent case study. nih.govrsc.org Computational studies on the reaction of furan derivatives with aldehydes have shown that the regioselectivity is governed by the stability of the intermediary diradicals. researchgate.netresearchgate.net The formation of the more stable diradical is favored, leading to the predominant regioisomer of the resulting oxetane. cambridgescholars.com For 3-(Furan-3-yl)benzaldehyde, the furan ring presents two double bonds that could potentially react. Computational models would be necessary to predict which of these is more reactive towards the photoexcited benzaldehyde moiety of another molecule or a different alkene.

Stereoselectivity in such reactions is often rationalized by examining the steric and electronic interactions in the transition states leading to different stereoisomers. acs.org For example, in the reaction of furans with aldehydes, an exo-selectivity is often observed, which has been explained by secondary orbital interactions that stabilize the exo transition state over the endo transition state. researchgate.net

The table below illustrates the factors influencing selectivity in analogous cycloaddition reactions, which can be extrapolated to predict the behavior of 3-(Furan-3-yl)benzaldehyde.

| Selectivity Type | Influencing Factors | Computational Approach | Predicted Outcome for 3-(Furan-3-yl)benzaldehyde (Hypothetical) |

| Chemoselectivity | Relative activation energies of competing reaction pathways (e.g., reaction at the furan vs. benzene (B151609) ring). | Calculation of transition state energies for different pathways. | Reaction is more likely to occur at the more electron-rich furan ring. |

| Regioselectivity | Stability of intermediary species (e.g., diradicals in photochemical reactions). | Comparison of the energies of different regioisomeric intermediates and transition states. | The more stable diradical intermediate will be favored, leading to a major regioisomer. |

| Stereoselectivity | Steric hindrance and secondary orbital interactions in the transition states. | Analysis of the geometries and energies of diastereomeric transition states. | The sterically less hindered approach of the reactants will be favored, likely leading to a specific stereoisomer. |

DFT calculations have also been successfully applied to understand the selectivity of other types of reactions, such as Diels-Alder reactions involving furan derivatives. semanticscholar.orgrsc.org These studies demonstrate that the electronic nature of the substituents on the furan ring plays a crucial role in determining both the reactivity and the selectivity of the cycloaddition.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. youtube.com By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape of a molecule like 3-(Furan-3-yl)benzaldehyde. nih.govmdpi.com The conformational flexibility of this molecule is primarily determined by the rotation around the single bond connecting the furan and benzene rings.

MD simulations can be employed to explore the potential energy surface associated with this rotation. nih.gov This allows for the identification of low-energy conformations (conformational minima) and the energy barriers that separate them (rotational barriers). The relative populations of different conformers at a given temperature can also be estimated from these simulations.

For biaryl-like compounds, the preferred conformation is a balance between two opposing factors:

Steric Hindrance: Repulsion between the ortho-hydrogens on the two rings, which favors a twisted, non-planar conformation.

π-Conjugation: The desire for the π-systems of the two rings to overlap, which favors a planar conformation.

In the case of 3-(Furan-3-yl)benzaldehyde, the interaction between the hydrogen atoms at the 2- and 4-positions of the furan ring and the hydrogen atoms at the 2'- and 6'-positions of the benzaldehyde ring will be the primary determinant of the rotational barrier.

The table below summarizes the key information that could be obtained from a hypothetical MD simulation of 3-(Furan-3-yl)benzaldehyde.

| Parameter | Description | Significance |

| Minimum Energy Conformations | The dihedral angles corresponding to the lowest potential energy. | These are the most populated and therefore most likely structures of the molecule. |

| Rotational Energy Barrier | The energy difference between the minimum energy conformation and the transition state for rotation. | This determines the rate of interconversion between different conformers at a given temperature. |

| Conformer Population | The relative percentage of each stable conformer at a specific temperature. | This provides insight into the overall shape and flexibility of the molecule under different conditions. |

By understanding the conformational landscape, it is possible to gain insights into how the shape of 3-(Furan-3-yl)benzaldehyde might influence its interaction with other molecules, such as enzymes or receptors, in a biological context, or how its conformational dynamics might affect its reactivity in chemical transformations.

Advanced Applications in Organic Synthesis and Materials Science

Strategic Building Block in Complex Molecule Synthesis

The aldehyde and furan (B31954) components of 3-(Furan-3-yl)benzaldehyde provide two distinct points for chemical modification, making it an ideal starting material for the synthesis of more complex molecules. The aldehyde group can undergo a wide range of reactions, including condensations, oxidations, reductions, and nucleophilic additions, while the furan ring can participate in various cycloadditions and electrophilic substitution reactions.

| Precursor Type | Intermediate | Resulting Scaffold | Key Transformation |

| 2-Hydroxychalcone | 2,3-Dihydrobenzofuran | 3-Formylbenzofuran | Acid-catalyzed rearrangement nih.gov |

| 2-Hydroxychalcone | 2,3-Dihydrobenzofuran | 3-Acylbenzofuran | Base or weak acid treatment nih.gov |

| Furan-2-carbaldehydes | 3-(Furan-2-yl)propenoic acids | 3-Aryl-3-(furan-2-yl)propanoic acids | Friedel–Crafts reaction nih.gov |

This table illustrates synthetic pathways to heterocyclic scaffolds using furan-aldehyde derivatives as foundational structures.

The creation of chiral molecules is crucial in medicinal chemistry, as the stereochemistry of a compound often dictates its biological activity. The aldehyde group in 3-(Furan-3-yl)benzaldehyde is a key handle for introducing chirality. Enantioselective synthesis approaches can be applied to generate chiral derivatives. researchgate.net For instance, asymmetric nucleophilic addition to the aldehyde can produce chiral secondary alcohols. These reactions can be mediated by chiral catalysts or reagents. Furthermore, the furan ring can also be a site for stereoselective reactions. Organocatalysis and transition-metal catalysis are powerful tools for achieving high enantioselectivity in reactions involving aromatic aldehydes, providing a pathway to chiral furan-benzaldehyde derivatives that can serve as building blocks for complex, stereochemically defined target molecules.

Development of Functional Materials and Probes

The conjugated system formed by the interconnected furan and benzene (B151609) rings gives 3-(Furan-3-yl)benzaldehyde inherent electronic and photophysical properties that can be exploited in the development of functional materials. Commercial suppliers categorize this compound under "Electronic Materials" and "Optical Materials," indicating its recognized potential in these areas. bldpharm.com

Furan-containing π-conjugated polymers are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The furan ring is an electron-rich heterocycle that can facilitate charge transport. The structure of 3-(Furan-3-yl)benzaldehyde, with its two aromatic rings and a reactive aldehyde group, makes it a candidate as a monomer for polymerization. The aldehyde can be converted into other functional groups (e.g., vinyl or ethynyl (B1212043) groups) that can participate in polymerization reactions like Suzuki-Miyaura or direct arylation polymerizations. nih.govrsc.org The incorporation of this furan-benzene moiety into a polymer backbone could be used to tune the electronic properties, such as the bandgap and charge carrier mobility, of the resulting material. rsc.org

| Polymerization Strategy | Monomer Requirement | Potential Polymer Property |

| Direct C–H Arylation | C-H bonds on aromatic rings | Tunable bandgaps rsc.org |

| Suzuki-Miyaura Coupling | Boronic acids/esters and halides | High molecular weight polymers nih.gov |

| Stille Coupling | Organostannanes and halides | Defined polymer structures |

This table outlines common polymerization methods where derivatives of 3-(Furan-3-yl)benzaldehyde could serve as monomers for electronic materials.

Molecules with extended π-conjugated systems often exhibit interesting optical properties, including fluorescence. The 3-(furan-3-yl)benzaldehyde scaffold can be chemically modified to create novel dyes and fluorescent probes. By introducing electron-donating and electron-withdrawing groups at different positions on the furan and benzene rings, the intramolecular charge transfer (ICT) characteristics can be modulated, leading to changes in absorption and emission wavelengths. This principle is used to design solvatochromic dyes and fluorescent sensors. For example, fluorophores based on benzothiadiazole have been developed as optical sensors for detecting fuel adulteration. researchgate.net Similarly, derivatives of 3-(Furan-3-yl)benzaldehyde could be functionalized to create probes that respond to specific analytes or changes in their local environment (e.g., polarity, pH, metal ions) through a measurable change in their fluorescence.

Catalytic Applications of 3-(Furan-3-yl)benzaldehyde Derived Species

While 3-(Furan-3-yl)benzaldehyde itself is not a catalyst, it serves as a valuable precursor for the synthesis of ligands and, subsequently, organometallic catalysts. The aldehyde group can be readily converted into other functionalities, such as imines (via condensation with primary amines), which are excellent coordinating groups for metal centers. For instance, Schiff base ligands are widely used in asymmetric catalysis. By reacting 3-(Furan-3-yl)benzaldehyde with a chiral amine, a chiral Schiff base ligand can be formed. This ligand can then be complexed with a transition metal (e.g., titanium, copper, or manganese) to create a chiral catalyst for various enantioselective transformations, such as epoxidations, cyclopropanations, or reductions. The furan and phenyl rings provide a rigid backbone for the ligand, which can help to create a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in catalytic reactions.

Ligand Design for Homogeneous and Heterogeneous Catalysis

A thorough search of chemical databases and scientific literature reveals no specific instances of 3-(Furan-3-yl)benzaldehyde being utilized as a primary building block for the design of ligands in either homogeneous or heterogeneous catalysis.

In theory, the aldehyde functional group of 3-(Furan-3-yl)benzaldehyde could be chemically modified to create Schiff bases, imines, or other multidentate ligand structures. The furan and phenyl rings could also, in principle, be functionalized to introduce coordinating atoms. However, no research has been published that details the synthesis of such ligands derived from 3-(Furan-3-yl)benzaldehyde and their subsequent application in catalytic processes.

Table 1: Potential Ligand Scaffolds from 3-(Furan-3-yl)benzaldehyde (Hypothetical)

| Ligand Type | Potential Synthetic Route | Potential Catalytic Application | Research Status |

| Schiff Base Ligands | Condensation with primary amines | Transition metal catalysis | No published research |

| Phosphine Ligands | Functionalization of the aromatic rings | Cross-coupling reactions | No published research |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis from the aldehyde | Various organometallic catalysis | No published research |

This table is purely hypothetical and for illustrative purposes, as no actual research has been found.

Role in Electrocatalytic and Photocatalytic Systems

Similarly, there is a lack of published research detailing the role of 3-(Furan-3-yl)benzaldehyde in electrocatalytic or photocatalytic systems.

The electro- and photo-active properties of furan and benzaldehyde (B42025) derivatives are well-documented in other contexts. For instance, various benzaldehyde derivatives have been studied for their electrocatalytic reduction, and furan-containing polymers have been investigated for their electronic properties. However, the specific compound 3-(Furan-3-yl)benzaldehyde has not been the subject of such investigations.

Table 2: Potential Roles of 3-(Furan-3-yl)benzaldehyde in Catalytic Systems (Hypothetical)

| Catalytic System | Potential Role of 3-(Furan-3-yl)benzaldehyde | Potential Outcome | Research Status |

| Electrocatalysis | As a substrate for reduction or oxidation | Synthesis of corresponding alcohols or carboxylic acids | No published research |

| Electrocatalysis | As a precursor for a catalytic film on an electrode | Modified electrode for sensing or synthesis | No published research |

| Photocatalysis | As a photosensitizer or a component of a photosensitizing system | Light-driven chemical transformations | No published research |

| Photocatalysis | As a substrate for photocatalytic degradation or transformation | Environmental remediation or value-added synthesis | No published research |

This table is purely hypothetical and for illustrative purposes, as no actual research has been found.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemical Synthesis Methodologies

The synthesis of biaryl compounds like 3-(Furan-3-yl)benzaldehyde traditionally relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Future research is intensely focused on aligning these methods with the principles of green and sustainable chemistry. frontiersin.org A key direction is the development of catalytic systems that operate under milder conditions, utilize lower catalyst loadings, and employ environmentally benign solvents like water or ethanol. organic-chemistry.org

Advancements in catalysis for furan (B31954) derivatives, which can be sourced from renewable biomass, are particularly relevant. mdpi.comrsc.org The use of furanic platform chemicals derived from agricultural waste could provide a sustainable pathway to one of the key rings in 3-(Furan-3-yl)benzaldehyde. mdpi.com Future synthetic routes are expected to move beyond traditional cross-coupling and explore direct C-H arylation, a more atom-economical process that avoids the need for pre-functionalized starting materials like boronic acids or organohalides.

Table 1: Comparison of Potential Green Synthesis Strategies for 3-(Furan-3-yl)benzaldehyde

| Methodology | Precursors | Catalyst Example | Solvent | Advantages |

|---|---|---|---|---|

| Aqueous Suzuki-Miyaura Coupling | 3-Bromobenzaldehyde (B42254), Furan-3-boronic acid | Palladium nanoparticles on PVC | Water/Ethanol | Reduces reliance on volatile organic compounds; catalyst can be recycled. organic-chemistry.org |

| Direct C-H Arylation | Benzaldehyde (B42025), 3-Bromofuran (B129083) | Pd(OAc)₂ with a specialized ligand | "Green" solvents (e.g., CPME) | High atom economy; avoids synthesis of organometallic reagents. |

High-Throughput Screening and Automated Synthesis of Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against biological targets. nih.gov For a scaffold like 3-(Furan-3-yl)benzaldehyde, HTS is crucial for uncovering its potential bioactivity. Future efforts will involve creating large libraries of derivatives by modifying both the furan and benzaldehyde rings.

This process is accelerated by automated synthesis platforms, which can perform reactions, purifications, and analyses with minimal human intervention. nih.gov Using techniques like acoustic dispensing, libraries of 3-(Furan-3-yl)benzaldehyde analogues can be synthesized on a nanomole scale directly in assay plates, ready for immediate screening. nih.gov This "on-the-fly" synthesis and screening approach dramatically reduces waste, cost, and the time required to identify hit compounds. nih.govnuvisan.com The primary role of HTS is to identify these initial "hits," which can then be optimized through more focused medicinal chemistry efforts.

Exploration of Novel Reaction Pathways and Unusual Reactivities

The furan ring is a versatile synthon known for its unique reactivity, which is less aromatic and more diene-like compared to benzene (B151609). acs.org This dual nature opens up novel reaction pathways for 3-(Furan-3-yl)benzaldehyde that go beyond simple modifications of the aldehyde group.

One significant area of exploration is the Diels-Alder reaction, where the furan ring can act as a diene to react with various dienophiles, leading to the formation of complex oxabicyclic structures. acs.orgnih.govacs.org The reactivity in these cycloadditions can be influenced by substituents and catalyzed by Lewis acids. nih.govacs.org Furthermore, the furan ring can undergo dearomatization reactions, ring-opening, or ring-transformation cascades to yield highly functionalized and structurally diverse molecules that would be difficult to access through conventional means. acs.org Investigating these pathways for 3-(Furan-3-yl)benzaldehyde could lead to the discovery of entirely new molecular frameworks with unique properties.

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

Understanding and optimizing the synthesis of 3-(Furan-3-yl)benzaldehyde requires precise knowledge of reaction kinetics, intermediates, and byproduct formation. Advanced in-situ spectroscopic techniques provide a window into the reaction as it happens, eliminating the need for offline sampling and analysis.

Real-time monitoring of synthetic reactions like the Suzuki-Miyaura coupling can be achieved using methods such as Raman spectroscopy or single-molecule junction platforms. beilstein-journals.orgpku.edu.cn These techniques can track the consumption of reactants and the formation of products in real-time, providing invaluable data for process optimization. ubc.ca For instance, a single-molecule catalyst can be integrated into a nanocircuit to detect the electrical signals of each elementary step in a catalytic cycle, such as oxidative addition, transmetallation, and reductive elimination. pku.edu.cn Applying such techniques to the synthesis of 3-(Furan-3-yl)benzaldehyde would enable a deep mechanistic understanding, leading to more efficient and robust manufacturing processes. ubc.ca

Synergistic Experimental and Computational Approaches for Design and Discovery

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery of new molecules and materials. nih.gov Density Functional Theory (DFT) is a particularly valuable tool for studying furan-containing compounds. mdpi.com

For 3-(Furan-3-yl)benzaldehyde, DFT calculations can be used to predict a wide range of properties before a molecule is ever synthesized. These include its three-dimensional structure, electronic properties (such as the HOMO-LUMO gap), and reactivity towards various reagents. mdpi.com Computational models can simulate reaction mechanisms, identify the most likely reaction pathways, and calculate the energy barriers for transition states. researchgate.netpku.edu.cn This theoretical insight can guide the design of more effective catalysts and predict the outcome of unexplored reactions. nih.govacs.org This synergistic loop—where computational predictions inform experimental work, and experimental results validate and refine computational models—dramatically enhances the efficiency of designing and discovering new derivatives of 3-(Furan-3-yl)benzaldehyde with desired functionalities. nih.govresearchgate.net

Table 2: Predicted Properties of 3-(Furan-3-yl)benzaldehyde using DFT

| Property | Predicted Value/Insight | Relevance |

|---|---|---|

| Optimized Geometry | Non-planar structure with a specific dihedral angle between the rings. | Influences crystal packing and interaction with biological targets. |

| HOMO-LUMO Gap | Calculated energy difference between frontier molecular orbitals. | Predicts electronic transitions, color, and chemical reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Identifies likely sites for chemical reactions (e.g., nucleophilic attack at the aldehyde carbon). researchgate.net |

| Reaction Energy Profile | Calculation of transition state energies for a proposed synthetic step. | Determines the feasibility and rate of a reaction, aiding in the selection of optimal conditions. pku.edu.cn |

Q & A

Basic: What are the recommended methods for synthesizing 3-(Furan-3-yl)benzaldehyde in a laboratory setting?

Synthesis typically involves formylation or cross-coupling strategies. For instance, Suzuki-Miyaura coupling could link a benzaldehyde precursor with a 3-furylboronic acid derivative. Alternatively, Vilsmeier-Haack formylation of 3-(furan-3-yl)toluene may introduce the aldehyde group. Reaction conditions (e.g., palladium catalysts, temperature) should be optimized based on analogous benzaldehyde derivatives, such as 3-Benzyloxybenzaldehyde, which employs controlled reaction times and inert atmospheres . Purification via column chromatography with ethyl acetate/hexane mixtures is recommended.

Basic: How should researchers characterize the purity and structural identity of 3-(Furan-3-yl)benzaldehyde?

Characterization requires multi-modal spectroscopic analysis:

- 1H/13C NMR : Confirm aldehyde proton resonance (~9.8–10.0 ppm) and furan ring protons (6.5–7.5 ppm). Compare with computed spectra for structural validation .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+ or [M-H]-) and fragmentation patterns.

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 270 nm, as applied to structurally related aldehydes .

Advanced: What strategies can optimize the yield of 3-(Furan-3-yl)benzaldehyde in palladium-catalyzed cross-coupling reactions?

Yield optimization involves:

- Catalyst Selection : Use Pd(PPh3)4 or PdCl2(dppf) for enhanced electron transfer in aryl-furan couplings.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while degassing minimizes oxidation .

- Temperature Control : Moderate heating (80–100°C) balances reaction rate and side-product formation.

- Additives : K2CO3 or Cs2CO3 as bases enhance coupling efficiency.

Reference protocols for 3-Ethoxy-4-methoxybenzaldehyde synthesis suggest iterative DOE (Design of Experiments) to refine parameters .

Advanced: How do electronic effects of the furan substituent influence the reactivity of 3-(Furan-3-yl)benzaldehyde in nucleophilic addition reactions?

The furan ring’s electron-donating oxygen atom increases electron density at the aldehyde group, enhancing nucleophilic attack. However, steric hindrance from the furan’s β-hydrogens may reduce reactivity compared to para-substituted analogs. Comparative studies with 3-Bromobenzaldehyde (electron-withdrawing Br) show slower reaction kinetics, highlighting electronic modulation’s role . Computational modeling (DFT) can map frontier molecular orbitals to predict regioselectivity .

Basic: What are the key stability considerations for storing 3-(Furan-3-yl)benzaldehyde to prevent degradation?

Store under inert atmosphere (N2/Ar) at 2–8°C in amber glass vials to prevent light-induced oxidation. Moisture-sensitive aldehydes (e.g., 3-(Hydroxymethyl)benzaldehyde) degrade via hydration; thus, desiccants like silica gel are critical . Long-term storage in sealed containers with PTFE-lined caps is advised.

Advanced: What analytical techniques resolve conflicting data on the regioselectivity of 3-(Furan-3-yl)benzaldehyde in multi-step syntheses?

- X-ray Crystallography : Definitive structural assignment, as applied to fluorinated benzamide derivatives .

- 2D NMR (COSY, NOESY) : Elucidates spatial proximity of substituents.

- Kinetic Isotope Effects (KIE) : Differentiate between competing mechanistic pathways.

For unresolved cases, replicate experiments under controlled conditions (e.g., anhydrous vs. humid) and cross-validate with computational intermediates .

Basic: What solvent systems are compatible with 3-(Furan-3-yl)benzaldehyde for subsequent reactions?

- Polar aprotic solvents : DMF, DMSO (for SN2 reactions or metal-catalyzed couplings).

- Ether-based solvents : THF, diethyl ether (for Grignard or organolithium reactions).

- Chlorinated solvents : Dichloromethane (DCM) for acid-catalyzed condensations.

Avoid protic solvents (e.g., MeOH, H2O) to prevent aldehyde hydration. Solubility data for 3-(Hydroxymethyl)benzaldehyde in DCM (1.184 g/cm³) suggests similar behavior .

Advanced: How can computational chemistry predict reaction pathways of 3-(Furan-3-yl)benzaldehyde in complex syntheses?

- Density Functional Theory (DFT) : Calculate activation energies for intermediates, as demonstrated for 3-(3-Bromopropoxy)benzaldehyde .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states.

- Docking Studies : Predict binding affinities in catalytic systems (e.g., enzyme-mediated oxidations).

Software like Gaussian or ORCA, coupled with crystallographic data (e.g., CSD entries), validates computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.